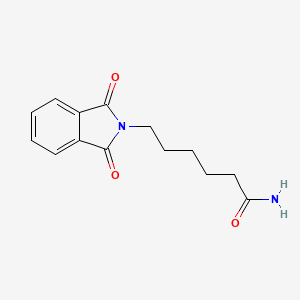

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of an isoindole ring fused with a hexanamide chain, making it a unique structure in organic chemistry.

Mécanisme D'action

Target of Action

It is suggested that it may be involved in tissue injury and remodeling

Mode of Action

It is suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This property makes it amenable for linker attachment via reductive amination, and a basic building block for making protein degrader libraries .

Biochemical Pathways

Given its potential role in tissue injury and remodeling , it may be involved in pathways related to inflammation and tissue repair

Result of Action

Given its potential involvement in tissue injury and remodeling , it may have effects on cellular proliferation, differentiation, and apoptosis

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been found to interact with protein kinase CK2 . These interactions could potentially influence the activity of this enzyme, altering various biochemical reactions within the cell .

Cellular Effects

Similar compounds have shown inhibitory activity on CK2, a protein kinase involved in cell signaling pathways, gene expression, and cellular metabolism . This suggests that 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide could potentially have similar effects.

Molecular Mechanism

It is hypothesized that it may interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

The synthesis of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves the reaction of phthalic anhydride with hexamethylenediamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can be compared with similar compounds such as:

2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has a similar isoindole structure but with different substituents, leading to distinct chemical and biological properties.

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another similar compound with a different functional group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.

Activité Biologique

6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide, also known by its CAS number 141391-34-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H16N2O3 with a molecular weight of 260.29 g/mol. The compound features a dioxo isoindole structure which is significant in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 141391-34-6 |

| Purity | ≥95% |

| Physical Form | Powder |

Biological Activity Overview

Research indicates that compounds with isoindole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has been investigated in several studies.

Anticancer Activity

One study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

Case Studies

-

Cytotoxicity in Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 and HT-29 cells.

- Method : MTT assay was used to determine cell viability.

- Findings : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent anticancer activity.

-

Antimicrobial Efficacy :

- Objective : To test the antimicrobial activity against E. coli and S. aureus.

- Method : Agar diffusion method was employed.

- Findings : Zones of inhibition were measured, with S. aureus showing greater sensitivity compared to E. coli.

The biological activity of this compound is believed to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation. Specifically, it may interact with pathways such as NF-kB and MAPK which are critical in cancer progression and immune response.

Propriétés

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLOXKKSFGQLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.